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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)isonicotinamide

CAS No.: 6265-74-3

Cat. No.: B1346906 Get Quote

Introduction
N-(2-Hydroxyethyl)isonicotinamide is a heterocyclic compound featuring a pyridine core, a

key structural motif in many pharmaceuticals, and an ethanolamine side chain.[1] As a

derivative of isonicotinamide (a form of vitamin B3), this molecule and its analogues are of

significant interest in medicinal chemistry and drug development.[2] Accurate structural

verification and purity assessment are paramount in the synthesis and quality control of such

compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical

technique for the unambiguous structural elucidation of organic molecules. It provides detailed

information about the electronic environment of individual protons, their connectivity, and their

relative abundance within a molecule. This application note presents a comprehensive guide

and a field-proven protocol for acquiring and interpreting the ¹H NMR spectrum of N-(2-
Hydroxyethyl)isonicotinamide, intended for researchers, chemists, and quality control

analysts in the pharmaceutical and chemical industries.

Principle of ¹H NMR Spectroscopy
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such

as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field
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(B₀), these nuclear spins align either with (low energy) or against (high energy) the field. The

energy difference between these states corresponds to a specific radiofrequency (RF). By

applying an RF pulse, the nuclei can be excited from the low-energy to the high-energy state.

As they relax back, they emit an RF signal that is detected and converted into a spectrum by a

Fourier transform.

The precise frequency at which a proton resonates is highly sensitive to its local electronic

environment. This gives rise to three key pieces of information:

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm)

indicates the degree of shielding or deshielding of a proton. Electron-withdrawing groups

(e.g., C=O, oxygen, aromatic rings) deshield protons, shifting their signals downfield (higher

ppm values).

Integration: The area under a signal is directly proportional to the number of protons it

represents. This allows for the determination of the relative ratio of different types of protons

in the molecule.

Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of

neighboring, non-equivalent protons. This interaction, known as J-coupling, splits a single

resonance into a multiplet (e.g., doublet, triplet, quartet). The splitting pattern, governed by

the 'n+1 rule', reveals the number 'n' of adjacent protons.

Experimental Protocol
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for detailed

structural analysis.

Materials and Instrumentation
Analyte: N-(2-Hydroxyethyl)isonicotinamide (CAS: 6265-74-3), solid[1]

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.5 atom % D

Internal Standard: Tetramethylsilane (TMS)

Equipment: 5 mm NMR tubes, Pasteur pipette, analytical balance
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Instrumentation: 400 MHz (or higher) NMR spectrometer

Rationale for Experimental Choices
Analyte Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for ¹H

NMR.[3] This provides an excellent signal-to-noise ratio without causing significant line

broadening due to high viscosity or concentration-dependent chemical shift changes.[4]

Solvent Selection: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity

effectively dissolves the analyte, and more importantly, it slows down the chemical exchange

rate of the labile amide (N-H) and hydroxyl (O-H) protons. This allows them to be observed

as distinct signals, which might otherwise be broadened or exchanged away in solvents like

CDCl₃ or D₂O. The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, which is

typically clear of the analyte's signals.

Step-by-Step Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of N-(2-Hydroxyethyl)isonicotinamide
and transfer it into a clean, dry vial.

Dissolution: Add 0.7 mL of DMSO-d₆ (containing 0.03% TMS as an internal reference) to the

vial. Cap and gently vortex or swirl until the solid is completely dissolved.

Filtration and Transfer: To ensure magnetic field homogeneity, it is crucial to remove any

suspended particles. Place a small, tight plug of glass wool into a Pasteur pipette. Filter the

sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and

contamination. Label the tube clearly.

NMR Data Acquisition Workflow
The following diagram outlines the logical flow from sample preparation to final data analysis.
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Sample Preparation
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Data Processing

1. Weigh 5-10 mg
 of Analyte
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Caption: Workflow for ¹H NMR analysis.
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Spectrometer Parameters
For a standard 400 MHz spectrometer, the following parameters are recommended for routine

analysis.

Parameter Recommended Value Purpose

Pulse Sequence zg30
Standard 30° pulse for

quantitative results.

Spectral Width 12 - 16 ppm
Covers the full range of

expected proton signals.

Acquisition Time ~ 3-4 s
Ensures good digital

resolution.

Relaxation Delay (d1) 2 s
Allows for nearly complete T1

relaxation.

Number of Scans (ns) 8 - 16
Sufficient for good signal-to-

noise ratio.

Temperature 298 K (25 °C)
Standard operating

temperature.

Spectral Analysis and Interpretation
The key to interpreting the spectrum is to correlate each signal with a specific set of protons in

the molecule.

Molecular Structure and Proton Assignments
The structure of N-(2-Hydroxyethyl)isonicotinamide contains five distinct proton

environments, as labeled below.
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N-(2-Hydroxyethyl)isonicotinamide Proton Environments

Ha: Aromatic, ortho to N Hb: Aromatic, meta to N Hc: Amide N-H Hd: Methylene adjacent to N He: Methylene adjacent to O Hf: Hydroxyl O-H

Click to download full resolution via product page

Caption: Structure and proton labeling scheme.

Predicted ¹H NMR Spectrum
Based on established chemical shift principles and data from similar structures like pyridine and

ethanolamine, the following spectral characteristics are predicted.[5][6][7]

Pyridine Ring Protons (Hₐ, Hₑ): The pyridine ring is an electron-deficient aromatic system,

meaning its protons are significantly deshielded. Protons ortho to the electronegative

nitrogen atom (Hₐ) are expected to be the most downfield.[7] Protons meta to the nitrogen

(Hₑ) will be slightly more shielded.

Hₐ: Will appear as a doublet due to coupling with Hₑ.

Hₑ: Will also appear as a doublet from coupling to Hₐ.

Amide Proton (Hₙ): The amide proton is deshielded by the adjacent carbonyl group and its

chemical shift is sensitive to concentration and temperature. In DMSO-d₆, it should be

observable as a triplet, as it will couple to the two adjacent methylene protons (H₂).

Ethyl Chain Protons (H₂, H₃): These aliphatic protons are deshielded by the adjacent

heteroatoms.

H₃: The methylene group attached to the hydroxyl (-CH₂-OH) will be deshielded by the

oxygen atom. It will appear as a quartet due to coupling with both the adjacent methylene

protons (H₂) and the hydroxyl proton (H₄), assuming coupling is observed.

H₂: The methylene group attached to the amide nitrogen (-CH₂-NH-) will be slightly less

deshielded than H₃. It will appear as a quartet due to coupling with the amide proton (Hₙ)
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and the adjacent methylene protons (H₃).

Hydroxyl Proton (H₄): Like the amide proton, the hydroxyl proton is labile. In the highly pure,

dry DMSO-d₆, it is expected to appear as a triplet due to coupling with the adjacent

methylene protons (H₃). Its signal can be confirmed by adding a drop of D₂O to the NMR

tube, which will cause the signal to disappear due to proton-deuterium exchange.[8]

Summary of Predicted Data
The following table summarizes the expected ¹H NMR data for N-(2-
Hydroxyethyl)isonicotinamide in DMSO-d₆.

Proton Label Integration
Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Hₐ 2H 8.7 - 8.8 Doublet (d)
Jₐₑ ≈ 5-6 Hz

(ortho)

Hₑ 2H 7.7 - 7.8 Doublet (d)
Jₑₐ ≈ 5-6 Hz

(ortho)

Hₙ 1H 8.4 - 8.6 Triplet (t)
Jₙ₂ ≈ 5-6 Hz

(vicinal)

H₃ 2H 3.5 - 3.6 Quartet (q)
J₃₂ ≈ 6-7 Hz, J₃₄

≈ 5-6 Hz

H₂ 2H 3.3 - 3.4 Quartet (q)
J₂₃ ≈ 6-7 Hz, J₂ₙ

≈ 5-6 Hz

H₄ 1H 4.8 - 5.0 Triplet (t)
J₄₃ ≈ 5-6 Hz

(vicinal)

Conclusion
¹H NMR spectroscopy provides a definitive and information-rich method for the structural

confirmation of N-(2-Hydroxyethyl)isonicotinamide. By following the detailed protocol for

sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The

predicted chemical shifts, integration values, and coupling patterns outlined in this note serve
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as a robust framework for spectral assignment. This methodology ensures the verification of

molecular identity and is a cornerstone for quality assessment in research and development

settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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